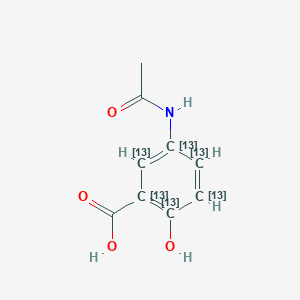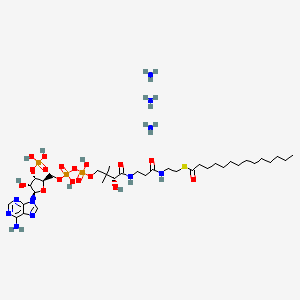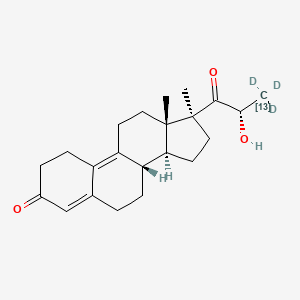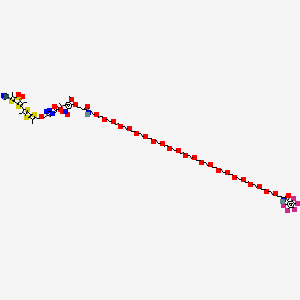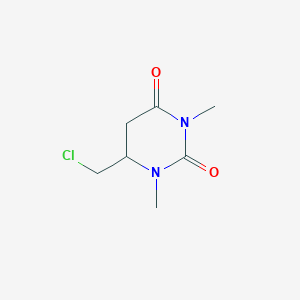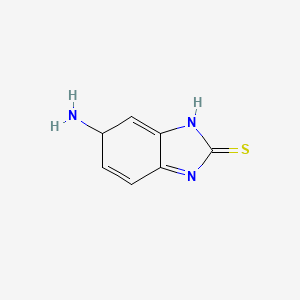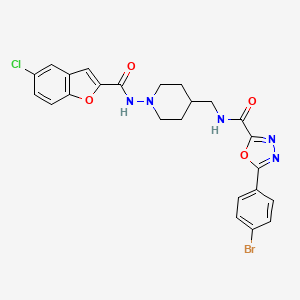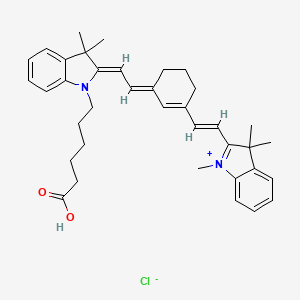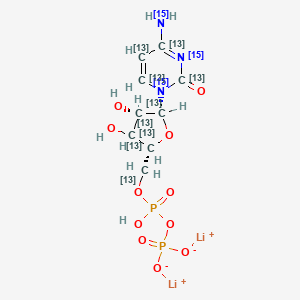
Cytidine diphosphate-13C9,15N3 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine diphosphate-13C9,15N3 (dilithium) is a stable isotope-labeled compound. It is a nucleoside diphosphate that acts as a carrier for phosphorylcholine, diacylglycerol, and other molecules during phospholipid synthesis . The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine diphosphate-13C9,15N3 (dilithium) involves the incorporation of stable heavy isotopes of carbon and nitrogen into the cytidine diphosphate molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for Cytidine diphosphate-13C9,15N3 (dilithium) typically involve large-scale synthesis using isotope-labeled precursors. The process is carried out under controlled conditions to ensure the purity and stability of the final product .
化学反应分析
Types of Reactions
Cytidine diphosphate-13C9,15N3 (dilithium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: Substitution reactions can occur, particularly involving the phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cytidine derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Cytidine diphosphate-13C9,15N3 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis during drug development.
Biology: Acts as a carrier for phosphorylcholine and diacylglycerol in phospholipid synthesis.
Medicine: Utilized in the study of metabolic pathways and drug metabolism.
Industry: Employed in the production of isotope-labeled compounds for research purposes.
作用机制
The mechanism of action of Cytidine diphosphate-13C9,15N3 (dilithium) involves its role as a carrier molecule in phospholipid synthesis. It facilitates the transfer of phosphorylcholine and diacylglycerol to form phospholipids, which are essential components of cell membranes . The molecular targets and pathways involved include enzymes and intermediates in the phospholipid synthesis pathway .
相似化合物的比较
Similar Compounds
- Cytidine diphosphate-15N3 (dilithium)
- Cytidine diphosphate-13C9 (dilithium)
- Cytidine diphosphate-d13 (dilithium)
Uniqueness
Cytidine diphosphate-13C9,15N3 (dilithium) is unique due to its dual labeling with carbon-13 and nitrogen-15 isotopes. This dual labeling enhances its utility in tracing and quantifying metabolic pathways, making it more versatile compared to compounds labeled with a single isotope .
属性
分子式 |
C9H13Li2N3O11P2 |
|---|---|
分子量 |
427.0 g/mol |
IUPAC 名称 |
dilithium;[[(2R,4S,5R)-5-(4-(15N)azanyl-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O11P2.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;; |
InChI 键 |
KUSULDMXKWTTRE-ALYPTGKTSA-L |
手性 SMILES |
[Li+].[Li+].[13CH]1=[13CH][15N]([13C](=O)[15N]=[13C]1[15NH2])[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O |
规范 SMILES |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


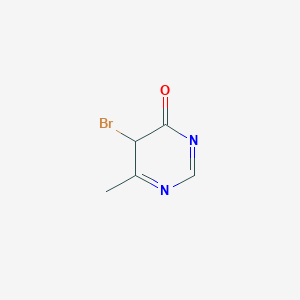
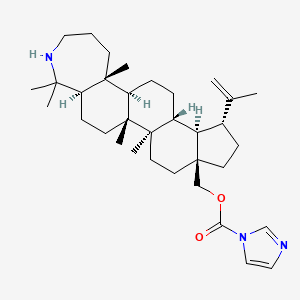
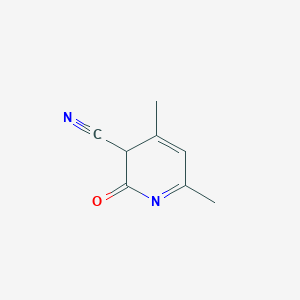
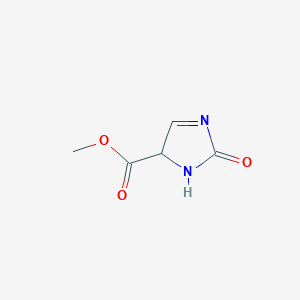
![(2S,3S,4S,5R,6S)-6-[2-[(2-aminoacetyl)amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12365413.png)
